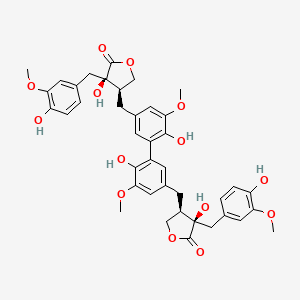

Bis-5,5-nortrachelogenin

Descripción

Propiedades

Fórmula molecular |

C40H42O14 |

|---|---|

Peso molecular |

746.8 g/mol |

Nombre IUPAC |

(3R,4R)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3R,4R)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C40H42O14/c1-49-31-13-21(5-7-29(31)41)17-39(47)25(19-53-37(39)45)9-23-11-27(35(43)33(15-23)51-3)28-12-24(16-34(52-4)36(28)44)10-26-20-54-38(46)40(26,48)18-22-6-8-30(42)32(14-22)50-2/h5-8,11-16,25-26,41-44,47-48H,9-10,17-20H2,1-4H3/t25-,26-,39-,40-/m1/s1 |

Clave InChI |

UFFFFORCHIKZSY-CQYVORAFSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C[C@@H]3COC(=O)[C@]3(CC4=CC(=C(C=C4)O)OC)O)OC)O)C[C@@H]5COC(=O)[C@]5(CC6=CC(=C(C=C6)O)OC)O |

SMILES canónico |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3COC(=O)C3(CC4=CC(=C(C=C4)O)OC)O)OC)O)CC5COC(=O)C5(CC6=CC(=C(C=C6)O)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

Bis-5,5-nortrachelogenin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Bis-5,5-nortrachelogenin, a novel lignan dimer. The document details its origin, inhibitory effects on nitric oxide production, and provides generalized experimental protocols for its extraction and for the assessment of its biological function. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery & Natural Occurrence

This compound was first reported as a new natural product by Lin and Ni in 2012. It was discovered during an in vitro screening of medicinal herbal extracts for anti-allergic properties. Specifically, it was isolated from the ethyl acetate extract of the roots of Wikstroemia indica[1]. This plant has a history of use in traditional medicine, and modern phytochemical investigations continue to unveil its complex chemical constituents. The discovery of this compound highlights the potential of natural sources for identifying novel bioactive compounds.

Isolation of this compound

While the precise, detailed protocol from the original discovery paper is not publicly available, a generalized experimental workflow for the isolation of lignans from plant material is presented below. This protocol is based on common phytochemical extraction and fractionation techniques.

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Generalized Experimental Protocol for Isolation

-

Plant Material Preparation: The roots of Wikstroemia indica are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to extraction, typically using a solvent such as 70% ethanol, often with the application of heat (reflux) to enhance extraction efficiency.

-

Solvent Partitioning: The crude ethanol extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical partitioning scheme would involve petroleum ether (or n-hexane), dichloromethane, ethyl acetate, and n-butanol. The active fraction containing this compound is the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography for further separation. Silica gel is a common stationary phase for the separation of lignans. A gradient elution system with a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is used to elute the compounds from the column.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide (NO) in a murine macrophage-like cell line, RAW 264.7.[1] Overproduction of NO is associated with various inflammatory conditions, making inhibitors of NO production potential therapeutic agents.

Quantitative Data

| Compound | Biological Activity | Cell Line | IC50 (µM) |

| This compound | Nitric Oxide Production Inhibition | RAW 264.7 | 48.6 |

Signaling Pathway of NO Production and Inhibition

Caption: LPS and IFN-γ induced nitric oxide production pathway and proposed point of inhibition.

Generalized Experimental Protocol for Nitric Oxide Inhibitory Assay

This protocol describes a common method for measuring nitric oxide production in cell culture using the Griess reagent, which detects nitrite, a stable breakdown product of NO.

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a set period (e.g., 1-2 hours).

-

Stimulation: To induce nitric oxide production, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). A positive control group (stimulated with LPS and IFN-γ without the test compound) and a negative control group (unstimulated cells) are included.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement (Griess Assay):

-

An aliquot of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated for each concentration of this compound, and the IC50 value is determined.

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Conclusion

This compound represents a promising bioactive lignan dimer with demonstrated inhibitory effects on nitric oxide production. This technical guide provides a foundational understanding of its discovery, a generalized approach to its isolation, and a standard method for evaluating its primary biological activity. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in inflammatory-related diseases. The provided protocols and diagrams serve as a practical resource for scientists and researchers initiating studies on this and related natural products.

References

An In-depth Technical Guide on Bis-5,5-nortrachelogenin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-nortrachelogenin is a complex dimeric lignan isolated from the roots of Wikstroemia indica. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Notably, this compound has demonstrated significant inhibitory effects on nitric oxide (NO) production in activated macrophage-like cells, suggesting its potential as an anti-inflammatory agent. This guide includes detailed experimental protocols for its isolation and for the assessment of its biological activity, along with a discussion of its potential mechanism of action involving the NF-κB signaling pathway. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical Structure and Properties

This compound is a dimeric lignan with a complex chemical structure. Its systematic IUPAC name is (3R,4R)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3R,4R)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one. The chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C40H42O14 |

| Molecular Weight | 746.8 g/mol |

| CAS Number | 870480-56-1 |

| IUPAC Name | (3R,4R)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3R,4R)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

| SMILES | COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C[C@@H]3COC(=O)[C@]3(CC4=CC(=C(C=C4)O)OC)O)OC)O)C[C@@H]5COC(=O)[C@]5(CC6=CC(=C(C=C6)O)OC)O |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Topological Polar Surface Area | 211 Ų |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 14 |

| Rotatable Bond Count | 13 |

| Predicted LogP (XlogP) | 4.7 |

| Appearance | Powder |

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been identified as a potent inhibitor of nitric oxide (NO) production. In a study involving lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like RAW 264.7 cells, this compound demonstrated a significant dose-dependent inhibitory effect.[1]

Table 3: In Vitro Biological Activity of this compound

| Assay | Cell Line | Stimulant | IC50 | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS and IFN-γ | 48.6 μM | [1] |

This inhibitory activity on NO production suggests that this compound may possess anti-inflammatory properties, as excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Signaling Pathway

The inhibition of nitric oxide production by this compound in LPS-stimulated macrophages strongly suggests its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. In macrophages, the expression of iNOS is primarily regulated by the activation of NF-κB. Therefore, it is plausible that this compound exerts its inhibitory effect by modulating one or more steps in the NF-κB signaling cascade.

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound from Wikstroemia indica

The following is a general procedure for the isolation of lignans from the roots of Wikstroemia indica, which can be adapted for the specific isolation of this compound.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered roots of Wikstroemia indica are macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is often enriched with lignans, is subjected to silica gel column chromatography. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Further Purification: The combined fractions showing potential for containing the target compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water gradient mobile phase to yield pure this compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

This protocol details the methodology to assess the inhibitory effect of this compound on NO production in macrophage-like cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a pre-incubation period of 1-2 hours, the cells are stimulated with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression and NO production. A negative control group without LPS/IFN-γ stimulation is also maintained.

-

Incubation: The plate is incubated for an additional 24 hours.

-

Nitrite Quantification (Griess Assay):

-

100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS/IFN-γ-stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While complete raw data is not publicly available, the following represents typical data that would be expected.

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons of the furanone and alkyl moieties. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons of the lactone rings, methoxy carbons, and aliphatic carbons. |

| HR-ESI-MS | A molecular ion peak corresponding to the exact mass of the protonated or deprotonated molecule (e.g., [M+H]⁺ or [M-H]⁻). |

| FT-IR (cm⁻¹) | Absorption bands characteristic of hydroxyl (O-H), aromatic (C=C), carbonyl (C=O of the lactone), and ether (C-O) functional groups. |

Synthesis Strategies

The total synthesis of a complex natural product like this compound has not been reported. However, general strategies for the synthesis of dimeric lignans often involve biomimetic approaches that mimic the natural biosynthetic pathways. Phenol oxidative coupling is a key reaction in the biosynthesis of lignans, where monomeric phenylpropanoid units are dimerized through the action of enzymes like peroxidases and laccases. Chemical synthesis often employs reagents that can effect similar transformations.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory potential through its ability to inhibit nitric oxide production in macrophages. Its complex structure presents a challenge for synthetic chemists but also offers opportunities for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the NF-κB signaling pathway, and to explore its therapeutic potential in in vivo models of inflammation. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation of this intriguing dimeric lignan.

References

Bis-5,5-nortrachelogenin from Wikstroemia indica: A Technical Guide on its Isolation, Characterization, and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis-5,5-nortrachelogenin, a bioactive lignan dimer isolated from the roots of the medicinal plant Wikstroemia indica. The document details the phytochemical context of W. indica, outlines a general protocol for the isolation and purification of this compound, and presents its characterized anti-inflammatory activity. A key focus is the compound's inhibitory effect on nitric oxide (NO) production, a critical mediator in inflammatory processes. The guide also explores the putative signaling pathways involved in its mechanism of action, supported by data from related lignan compounds. This information is intended to serve as a foundational resource for researchers investigating novel anti-inflammatory agents and natural product-based drug discovery.

Introduction

Wikstroemia indica (L.) C.A. Mey., a shrub belonging to the Thymelaeaceae family, has a long history of use in traditional medicine, particularly in China, for treating a variety of ailments including inflammatory conditions, infections, and certain types of cancer.[1][2][3] The plant is a rich source of a diverse array of phytochemicals, including flavonoids, coumarins, and notably, lignans, which are believed to contribute significantly to its therapeutic properties.[1][2]

Among the lignans isolated from W. indica, this compound has emerged as a compound of interest due to its demonstrated biological activity.[4][5] Specifically, it has been shown to inhibit the production of nitric oxide (NO) in macrophages, a key process in the inflammatory cascade.[4][5] This guide provides an in-depth look at the isolation of this compound and its potential as an anti-inflammatory agent.

Phytochemical Landscape of Wikstroemia indica

Wikstroemia indica is a rich reservoir of bioactive secondary metabolites. The chemical composition varies depending on the part of the plant, with the roots being a particularly abundant source of lignans.[2][3][4]

Table 1: Major Bioactive Compound Classes in Wikstroemia indica

| Compound Class | Examples | Reported Biological Activities |

| Lignans | This compound, Nortrachelogenin, Matairesinol | Anti-inflammatory, Antiviral, Cytotoxic[2][3][4][6] |

| Flavonoids | Daphnoretin, Rutin | Anti-inflammatory, Antioxidant, Antimicrobial |

| Coumarins | Umbelliferone, Daphnoretin | Anti-inflammatory, Anticoagulant |

| Diterpenoids | Wikstroelide E | Antitumor |

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be inferred from studies on lignan isolation from Wikstroemia species. The following protocol is a composite representation based on available literature.

Experimental Protocol: General Isolation of Lignans from W. indica Roots

-

Plant Material Collection and Preparation:

-

Collect fresh roots of Wikstroemia indica.

-

Wash the roots thoroughly to remove soil and debris.

-

Air-dry the roots in a shaded, well-ventilated area until brittle.

-

Grind the dried roots into a coarse powder.

-

-

Extraction:

-

Macerate the powdered root material with ethyl acetate at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation and Column Chromatography:

-

Subject the crude ethyl acetate extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualizing under UV light or with a suitable staining reagent.

-

Pool fractions with similar TLC profiles.

-

-

Purification:

-

Subject the lignan-rich fractions to further purification using repeated column chromatography on silica gel or Sephadex LH-20.

-

Employ different solvent systems as needed to achieve separation of individual compounds.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

Experimental Workflow

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO).[4][5] NO is a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4][5]

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Compound | Cell Line | Assay | Endpoint | IC₅₀ (µM) |

| This compound | RAW 264.7 (murine macrophages) | Nitric Oxide Production Inhibition (LPS + IFN-γ stimulation) | Nitrite concentration | 48.6[4][5] |

Note: Data on the yield of this compound from Wikstroemia indica is not currently available in the reviewed literature.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, the inhibitory effect on NO production strongly suggests an interaction with the iNOS signaling pathway. Based on studies of other structurally related lignans, it is plausible that this compound modulates upstream signaling pathways that regulate iNOS expression, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of iNOS Expression via the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammatory responses and a key activator of iNOS gene transcription. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS.

It is hypothesized that this compound may inhibit this pathway, thereby preventing the expression of iNOS and subsequent NO production.

Modulation of the MAPK Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play a role in regulating iNOS expression. Lignans have been shown to modulate MAPK signaling, suggesting another potential mechanism for this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound, a lignan dimer from Wikstroemia indica, demonstrates promising anti-inflammatory activity through the inhibition of nitric oxide production. This technical guide has provided an overview of its natural source, a general protocol for its isolation, and its known quantitative bioactivity. The proposed mechanisms of action, centered on the modulation of the NF-κB and MAPK signaling pathways, offer a solid foundation for further investigation.

Future research should focus on:

-

Developing a standardized and detailed protocol for the isolation of this compound to improve reproducibility and facilitate further studies.

-

Quantifying the yield of this compound from W. indica to assess its feasibility as a drug lead.

-

Elucidating the precise molecular targets and signaling pathways affected by this compound through in-depth mechanistic studies.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of inflammation.

The exploration of natural products like this compound from traditionally used medicinal plants such as Wikstroemia indica continues to be a valuable avenue for the discovery of novel therapeutic agents.

References

- 1. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans from the root of Wikstroemia indica and their cytotoxic activity against PANC-1 human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Four new dilignans from the roots of Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis-5,5-nortrachelogenin (C40H42O14): A Technical Guide on its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-nortrachelogenin, a dimeric lignan with the molecular formula C40H42O14, has been identified as a potent inhibitor of nitric oxide (NO) production. Isolated from the roots of Wikstroemia indica, this natural product demonstrates significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental protocols used for its characterization. Detailed information on its mechanism of action, centered on the inhibition of NO production in macrophages, is presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic applications of lignans.

Chemical and Physical Properties

This compound is a complex lignan dimer. Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities. The fundamental building block of this compound is nortrachelogenin. The dimerization results in a molecule with the molecular formula C40H42O14.

| Property | Value | Source |

| Molecular Formula | C40H42O14 | [1] |

| Molecular Weight | 746.75 g/mol | Inferred from molecular formula |

| CAS Number | 870480-56-1 | [2] |

| Class | Lignan | [3][4] |

| Natural Source | Roots of Wikstroemia indica | [3][5] |

Biological Activity: Inhibition of Nitric Oxide Production

The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production.[3][5][6] Nitric oxide is a key signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can lead to tissue damage and chronic inflammation. Therefore, inhibitors of NO production are considered promising therapeutic agents for inflammatory diseases.

A key study demonstrated that this compound inhibits NO production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7.[3][5][6]

| Biological Activity | Cell Line | Stimulants | IC50 Value | Source |

| Nitric Oxide Inhibition | RAW 264.7 | LPS and IFN-γ | 48.6 μM | [3][7] |

Experimental Protocols

Isolation of this compound

This compound was isolated from the ethyl acetate extract of the roots of Wikstroemia indica. The isolation process typically involves chromatographic techniques to fractionate the crude extract and purify the individual compounds.[3]

Caption: Isolation workflow for this compound.

Nitric Oxide Inhibition Assay

The inhibitory effect of this compound on nitric oxide production was assessed using the murine macrophage cell line RAW 264.7.

Cell Culture and Treatment:

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.

-

Stimulation: The cells are then treated with this compound at various concentrations for a pre-incubation period (e.g., 1 hour).

-

Induction of NO Production: Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: The plates are incubated for a further 24 hours.

Measurement of Nitric Oxide:

Nitric oxide production is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

Sample Collection: A portion of the cell culture supernatant is collected from each well.

-

Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Colorimetric Measurement: The mixture is incubated at room temperature to allow for a colorimetric reaction to occur. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Data Analysis:

The percentage of inhibition of NO production is calculated for each concentration of this compound. The IC50 value, which is the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

Caption: Experimental workflow for the nitric oxide inhibition assay.

Proposed Mechanism of Action

While the precise signaling pathway for this compound has not been explicitly elucidated, the mechanism of NO inhibition by many lignans in LPS-stimulated macrophages is known to involve the suppression of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).

Signaling Pathway:

-

LPS Recognition: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.

-

Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter region of the iNOS gene, initiating its transcription and the subsequent synthesis of the iNOS enzyme.

-

NO Production: The iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.

-

Inhibition by this compound: It is proposed that this compound interferes with this pathway, likely by inhibiting the activation of NF-κB, thereby preventing the transcription of the iNOS gene and reducing the production of nitric oxide.

Caption: Proposed mechanism of NO inhibition by this compound.

Synthesis and Drug Development Perspectives

Currently, there is limited information available on the total synthesis of this compound. However, synthetic strategies for other lignans and nortrachelogenin derivatives have been reported in the literature. These methods often involve stereoselective reactions to construct the core lignan skeleton. The development of an efficient synthetic route to this compound and its analogs would be a critical step for further pharmacological evaluation and potential drug development. Its potent NO inhibitory activity suggests that it could be a valuable lead compound for the development of novel anti-inflammatory drugs. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models of inflammation, and exploring its structure-activity relationships to design more potent and selective analogs.

Conclusion

This compound is a promising natural product with significant anti-inflammatory properties, primarily demonstrated through its potent inhibition of nitric oxide production in macrophages. This technical guide has summarized the currently available data on its chemical characteristics, biological activity, and the experimental methods used for its study. The proposed mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a solid foundation for further investigation. For researchers and professionals in drug development, this compound represents a compelling starting point for the discovery of new therapeutic agents for the treatment of inflammatory disorders. Further research into its synthesis, in vivo efficacy, and safety profile is warranted to fully explore its therapeutic potential.

References

- 1. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lignans and neolignans from the twigs and leaves of Wikstroemia indica (L.) C.A. Mey. with their effects on LPS-induced IL-1β and IL-10 secretion in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Biological Activity of Bis-5,5-nortrachelogenin: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide provides a comprehensive overview of the currently available scientific literature regarding the biological activity of Bis-5,5-nortrachelogenin. It is important to note that publicly accessible data on this specific compound is exceptionally limited. The information presented herein is based on the singular study identified that has investigated its bioactivity. Consequently, this document highlights the nascent stage of research into this compound and underscores the extensive opportunities for future investigation.

Anti-inflammatory Activity

The primary biological activity reported for this compound is its ability to inhibit the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule in the inflammatory cascade, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory conditions.

Quantitative Data

The inhibitory effect of this compound on nitric oxide production has been quantified, and the data is summarized in the table below.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | RAW 264.7 (murine macrophage-like) | Nitric Oxide Production Inhibition | 48.6 mM | [1] |

Table 1: Quantitative analysis of the in-vitro anti-inflammatory activity of this compound.

Experimental Protocol: Nitric Oxide Production Inhibition Assay

The following protocol outlines the methodology used to determine the inhibitory effect of this compound on nitric oxide production in a cellular model of inflammation.

1.2.1 Cell Culture and Treatment:

-

Cell Line: Murine macrophage-like RAW 264.7 cells are used.

-

Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Stimulation: To induce an inflammatory response and subsequent nitric oxide production, cells are stimulated with lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ).

-

Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell cultures at various concentrations prior to or concurrently with the inflammatory stimuli.

1.2.2 Measurement of Nitric Oxide Production:

-

Nitric oxide production is indirectly quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Griess Reagent: The Griess assay is a colorimetric method used for the detection of nitrite. The Griess reagent typically consists of two components: sulfanilamide in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride.

-

Procedure:

-

Aliquots of the cell culture supernatant are collected after the incubation period.

-

The supernatant is mixed with the Griess reagent.

-

The mixture is incubated at room temperature to allow for the formation of a colored azo compound.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 540 nm).

-

-

Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

1.2.3 Data Analysis:

-

The percentage of inhibition of nitric oxide production is calculated for each concentration of this compound relative to the vehicle-treated control.

-

The IC50 value, which represents the concentration of the compound required to inhibit 50% of the nitric oxide production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer and Other Biological Activities

As of the date of this document, there is no publicly available scientific literature detailing the anticancer, antioxidant, or any other biological activities of this compound. The focus of the limited research has been solely on its anti-inflammatory potential via nitric oxide inhibition.

Signaling Pathways

Due to the lack of mechanistic studies on this compound, the specific signaling pathways modulated by this compound remain unknown. Further research is required to elucidate its molecular targets and mechanism of action.

Future Directions and Considerations

The existing data, while sparse, suggests that this compound may have potential as an anti-inflammatory agent. However, a significant amount of research is necessary to validate this initial finding and to explore its broader therapeutic potential.

It is noteworthy that the related compound, nortrachelogenin , has been more extensively studied and has demonstrated anti-inflammatory, antioxidant, and some anticancer properties. However, it is crucial to emphasize that the biological activities of nortrachelogenin cannot be directly extrapolated to this compound. The structural differences between the two molecules may lead to significant variations in their pharmacological profiles.

Future research on this compound should prioritize:

-

Confirmation of its nitric oxide inhibitory activity and elucidation of the underlying mechanism (e.g., effects on iNOS expression and activity).

-

Comprehensive screening for other biological activities, including but not limited to, anticancer, antioxidant, antiviral, and antimicrobial effects.

-

In-depth studies to identify the molecular targets and signaling pathways affected by the compound.

-

In vivo studies to assess its efficacy, pharmacokinetics, and safety in animal models.

Disclaimer: This document is intended for informational purposes only and is based on the limited scientific data currently available. It is not intended to be a complete treatise on the subject, and the absence of information on certain biological activities should not be interpreted as evidence of their non-existence. Further research is imperative to fully characterize the biological profile of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a large and diverse class of phenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide focuses on Bis-5,5-nortrachelogenin, a dimeric lignan with notable anti-inflammatory properties, and provides a comparative overview of related lignan compounds. This document is intended to serve as a comprehensive resource, detailing the chemical properties, biological activities, and experimental methodologies associated with these compounds to support further research and drug development efforts.

This compound is a naturally occurring lignan isolated from the roots of Wikstroemia indica.[1] Its structure is characterized by a dimeric assembly of nortrachelogenin units. This guide will delve into its known biological effects, particularly its potent inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.

| Property | Value | Reference |

| Molecular Formula | C40H42O14 | [2] |

| Molecular Weight | 746.8 g/mol | [2] |

| CAS Number | 870480-56-1 | |

| Appearance | Powder | |

| Source | Roots of Wikstroemia indica | [1] |

| IUPAC Name | (3R,3'R,4R,4'R,5S,5'S)-5,5'-bis((4-hydroxy-3-methoxyphenyl)methyl)-3,3'-dihydroxy-4,4'-bis(hydroxymethyl)dihydrofuran-2(3H),2'(3'H)-dione |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells with an IC50 value of 48.6 µM.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The ability of this compound to suppress NO production suggests its potential as a therapeutic agent for inflammatory conditions.

Signaling Pathway

Lignans, as a class, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. It is hypothesized that this compound, like other related lignans, may inhibit NF-κB activation, thereby downregulating the expression of iNOS and reducing NO production.

Related Lignan Compounds from Wikstroemia indica

Several other lignans have been isolated from Wikstroemia indica, the same plant source as this compound. While direct comparative IC50 values for NO inhibition are not always available, their structural similarities and co-occurrence suggest they may possess related biological activities.

| Compound | Molecular Formula | Biological Activity | Reference |

| Wikstronin A | C21H22O8 | Cytotoxic against PANC-1 human pancreatic cancer cells | |

| Wikstronin B | C21H22O9 | Cytotoxic against PANC-1 human pancreatic cancer cells | |

| Wikstresinol | C20H24O7 | Cytotoxic against PANC-1 human pancreatic cancer cells | |

| (+)-Matairesinol | C20H22O6 | Cytotoxic against PANC-1 human pancreatic cancer cells | |

| Nortrachelogenin | C20H22O7 | Antioxidant and anti-inflammatory properties |

Experimental Protocols

Nitric Oxide Production Inhibition Assay

This protocol outlines the methodology for assessing the inhibitory effect of compounds on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL in DMEM) to each well to a final concentration of 1 µg/mL (except for the negative control wells).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent to each well containing the supernatant and standards.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve.

-

The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

-

Synthesis of this compound

A specific, detailed chemical synthesis protocol for this compound has not been prominently reported in the reviewed scientific literature. However, the synthesis of dimeric lignans, in general, is often achieved through biomimetic approaches that mimic the natural biosynthetic pathways.

A common strategy for the dimerization of lignan monomers is oxidative coupling . This process typically involves the use of an oxidizing agent to generate phenoxy radicals from the monomeric precursors (in this case, nortrachelogenin). These radicals can then couple in a variety of ways to form different dimeric structures. The regioselectivity and stereoselectivity of the coupling reaction are critical challenges in the synthesis of specific dimeric lignans and can be influenced by the choice of oxidizing agent, solvent, and the presence of directing groups on the monomer.

Enzymatic catalysis, for example, using laccases or peroxidases, can also be employed to achieve more controlled and selective oxidative coupling, closely mimicking the natural formation of these compounds in plants. Further research is required to develop a specific and efficient synthetic route to this compound.

Conclusion and Future Directions

This compound is a promising anti-inflammatory agent due to its potent inhibition of nitric oxide production. This technical guide has provided a comprehensive overview of its chemical properties, biological activity, and the experimental methods used for its evaluation. The exploration of related lignans from Wikstroemia indica offers a rich source for the discovery of novel anti-inflammatory compounds.

Future research should focus on:

-

Elucidating the precise molecular mechanism of action of this compound, including its effects on the NF-κB and other inflammatory signaling pathways.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Developing a robust and scalable synthetic route to this compound to enable further preclinical and clinical development.

-

Performing a broader screening of other lignans from Wikstroemia indica for their anti-inflammatory properties to establish structure-activity relationships.

The information compiled in this guide serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics from natural products.

References

Spectroscopic and Biological Insights into Bis-5,5-nortrachelogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-nortrachelogenin, a naturally occurring lignan, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its spectroscopic characteristics and explores its known biological activity related to nitric oxide inhibition. Due to the limited availability of direct spectroscopic data for this compound, this document compiles existing information and supplements it with data from its parent compound, nortrachelogenin, and other structurally related lignans. Detailed experimental protocols for the acquisition of such data are also presented, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound is a dimeric lignan isolated from the root of Wikstroemia indica[1]. Structurally, it is a dimer of nortrachelogenin. This guide aims to consolidate the available spectroscopic data and provide a framework for its further investigation.

Spectroscopic Data

The following tables summarize the known and inferred spectroscopic data for this compound. Data for the parent compound, nortrachelogenin, is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a complete, assigned NMR spectrum for this compound is not publicly available, a ¹³C NMR spectrum is noted in the SpectraBase database[2]. The expected chemical shifts can be inferred from the data of nortrachelogenin and other related lignan structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Inferred)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 7.0 | m | - |

| Methine Protons | 4.5 - 5.0 | m | - |

| Methylene Protons | 2.5 - 3.5 | m | - |

| Methoxyl Protons | ~3.8 | s | - |

| Hydroxyl Protons | Variable | br s | - |

Note: These are predicted ranges based on general lignan structures and data from related compounds. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for this compound is available through SpectraBase (Compound ID: KPbHo7ygAZM), though access to the full dataset may require a subscription[2]. The molecular formula is confirmed as C₄₀H₄₂O₁₄[2][3].

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 125 |

| Aromatic C-O | 140 - 150 |

| Aromatic C-C | 125 - 135 |

| Methine | 70 - 90 |

| Methylene | 30 - 40 |

| Methoxyl | ~56 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The exact mass of this compound has been determined to be 746.257456 g/mol [2].

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₄₀H₄₂O₁₄[2][3] |

| Molecular Weight | 746.8 g/mol [2][3] |

| Exact Mass | 746.257456[2] |

| Expected Fragmentation Patterns | |

| Loss of methoxy group (-OCH₃) | M - 31 |

| Loss of a monomer unit | Cleavage of the central linkage |

| Retro-Diels-Alder reactions | Common in lignan fragmentation |

Note: Specific fragmentation data for this compound is not available. The expected patterns are based on the fragmentation of similar lignan and bisphenol compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Table 4: Infrared (IR) Absorption Data (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3500 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (lactone) | 1750 - 1770 | Strong |

| C=C (aromatic) | 1500 - 1600 | Medium |

| C-O (ether/hydroxyl) | 1000 - 1300 | Strong |

Note: These are predicted absorption ranges based on the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data (Predicted)

| Solvent | Expected λmax (nm) |

| Methanol or Ethanol | ~280 |

Note: This is a predicted value based on the phenolic nature of the compound. The exact maximum absorption wavelength (λmax) may vary depending on the solvent.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals. Standard pulse programs provided with the spectrometer software should be used.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Full Scan MS: Acquire data in both positive and negative ion modes to determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. Vary the collision energy to observe different fragmentation pathways.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the dry sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble, dissolve it in a volatile solvent and cast a thin film on a salt plate (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance. Use the pure solvent as a reference.

Biological Activity: Nitric Oxide Inhibition

This compound has been shown to inhibit nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7, with an IC₅₀ value of 48.6 μM[1]. This suggests potential anti-inflammatory activity.

Signaling Pathway

The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production by this compound likely involves the modulation of the iNOS pathway.

Caption: Proposed mechanism of nitric oxide inhibition by this compound.

Experimental Workflow for NO Inhibition Assay

The following workflow outlines the steps to assess the inhibitory effect of this compound on nitric oxide production in macrophages.

Caption: Experimental workflow for determining NO inhibition by this compound.

Conclusion

This compound presents an interesting scaffold for further pharmacological investigation, particularly in the context of inflammation. This guide provides a consolidated resource of its spectroscopic properties, acknowledging the areas where data is currently lacking. The detailed experimental protocols and the exploration of its nitric oxide inhibitory activity are intended to facilitate future research into this and related natural products. Further studies are warranted to fully elucidate its spectroscopic characteristics and to explore its therapeutic potential.

References

In Vitro Profile of Bis-5,5-nortrachelogenin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-nortrachelogenin is a lignan isolated from the root of Wikstroemia indica.[1] Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its anti-inflammatory effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activity: Anti-inflammatory Effects

The primary reported in vitro activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Quantitative Data Summary

The inhibitory effect of this compound on nitric oxide production has been quantified in a murine macrophage-like cell line.

| Cell Line | Stimulant | Parameter | IC50 Value | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) & Interferon-γ (IFN-γ) | Nitric Oxide (NO) Production | 48.6 mM | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production.

Postulated Signaling Pathways and Mechanism of Action

While direct in vitro studies on the specific signaling pathways modulated by this compound are limited, the inhibitory effect on nitric oxide production strongly suggests an interaction with inflammatory signaling cascades. The production of NO in macrophages stimulated by LPS is primarily regulated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is controlled by key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

Based on the known mechanisms of other anti-inflammatory lignans, it is plausible that this compound exerts its effects through the modulation of the NF-κB signaling pathway.

Caption: Postulated NF-κB signaling pathway inhibition.

Experimental Protocols

The following is a detailed methodology for the in vitro nitric oxide production assay, a key experiment for evaluating the anti-inflammatory potential of compounds like this compound.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

1. Cell Culture and Maintenance:

-

Cell Line: RAW 264.7 (murine macrophage-like cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

2. Experimental Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the adherent cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for 1-2 hours.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and recombinant murine Interferon-γ (IFN-γ) to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement (Griess Assay):

-

Collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS/IFN-γ stimulated control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

-

3. Cell Viability Assay (e.g., MTT Assay):

-

It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

After collecting the supernatant for the Griess assay, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells in the wells.

-

Incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength between 540 and 570 nm.

Caption: General workflow for in vitro NO production assay.

Conclusion and Future Directions

The current in vitro data on this compound demonstrate its potential as an anti-inflammatory agent through the inhibition of nitric oxide production in activated macrophages. However, to fully elucidate its therapeutic promise and mechanism of action, further in-depth studies are warranted. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways affected by this compound, including a definitive investigation of its effects on the NF-κB and other inflammatory pathways like the MAPK pathway.

-

Expanding the toxicological and pharmacological profiling of the compound across a broader range of cell lines and in vitro models.

-

Conducting comprehensive structure-activity relationship (SAR) studies to identify key functional groups responsible for its biological activity, which could guide the synthesis of more potent and selective analogs.

This technical guide serves as a starting point for researchers and drug development professionals interested in the potential of this compound. The foundational data presented here encourages further investigation into this promising natural product.

References

Potential Therapeutic Applications of Bis-5,5-nortrachelogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-nortrachelogenin, a dimeric lignan isolated from the roots of Wikstroemia indica, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its therapeutic applications. This document summarizes its known biological activities, presents available quantitative data, and outlines the experimental protocols used in its primary investigation. Furthermore, it explores the broader context of lignans from Wikstroemia indica and their potential mechanisms of action, offering a foundation for future research and drug development endeavors.

Introduction

Lignans, a class of polyphenolic compounds derived from the shikimate pathway, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Wikstroemia indica, a plant used in traditional medicine, is a rich source of various bioactive lignans. Among these, the dimeric lignan this compound has been identified as a potent inhibitor of nitric oxide (NO) production, a key mediator in inflammatory processes. This guide aims to consolidate the available technical information on this compound to facilitate further scientific exploration of its therapeutic potential.

Chemical and Physical Properties

This compound is a dimeric lignan. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 870480-56-1 |

| Molecular Formula | C₄₀H₄₂O₁₄ |

| Molecular Weight | 746.75 g/mol |

| Source | Roots of Wikstroemia indica |

Known Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in a dose-dependent manner. Nitric oxide is a critical signaling molecule in the inflammatory cascade, and its overproduction is associated with various inflammatory diseases.

Anti-inflammatory Activity

The sole quantitative data available for this compound pertains to its inhibitory effect on NO production in a well-established in vitro model of inflammation.

Table 1: In Vitro Anti-inflammatory Activity of this compound [1]

| Cell Line | Stimulants | Parameter | IC₅₀ (µM) |

| RAW 264.7 (murine macrophage-like) | Lipopolysaccharide (LPS) and Interferon-γ (IFN-γ) | Nitric Oxide (NO) Production | 48.6 |

This IC₅₀ value indicates that this compound is a moderately potent inhibitor of NO production, suggesting its potential as an anti-inflammatory agent.

Potential Therapeutic Applications

Based on its demonstrated in vitro anti-inflammatory activity, this compound holds promise for the development of therapeutics for a range of inflammatory conditions. The inhibition of NO production is a key mechanism in mitigating the pathological effects of inflammation.

Potential therapeutic areas for further investigation include:

-

Chronic Inflammatory Diseases: Conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis are characterized by chronic inflammation and elevated NO levels.

-

Neuroinflammatory Disorders: Overproduction of NO is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Sepsis: Dysregulated NO production contributes to the severe systemic inflammation and cardiovascular collapse seen in septic shock.

It is important to note that these are potential applications based on the initial in vitro findings. Further preclinical and clinical studies are necessary to validate these hypotheses.

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and biological evaluation of this compound, based on the available literature.

Isolation of this compound from Wikstroemia indica

The following is a generalized workflow for the isolation of lignans from Wikstroemia indica, as specific details for this compound's isolation are not fully available in the public domain.

Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the in vitro assay used to determine the IC₅₀ value of this compound for the inhibition of NO production.

Cell Line: RAW 264.7 (murine macrophage-like cell line)

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: The plates are incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the stimulated, untreated control. The IC₅₀ value is then determined from the dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with key inflammatory signaling cascades. Lignans, as a class, are known to interfere with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Future research should focus on investigating the effects of this compound on these and other relevant signaling pathways to elucidate its precise mechanism of action.

Future Directions and Conclusion

The current body of evidence, although limited, positions this compound as a promising lead compound for the development of novel anti-inflammatory drugs. To advance its therapeutic potential, several key areas of research need to be addressed:

-

Elucidation of Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are essential to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of compounds with improved potency and drug-like properties.

-

Cytotoxicity Profiling: A thorough assessment of its cytotoxic effects on various cell lines is necessary to determine its therapeutic window.

References

Methodological & Application

Application Notes and Protocols: Bis-5,5-nortrachelogenin Nitric Oxide Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the inhibitory effect of Bis-5,5-nortrachelogenin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Nitric oxide, a key signaling molecule in inflammatory processes, is produced by inducible nitric oxide synthase (iNOS).[1][2] Overproduction of NO is associated with various inflammatory diseases, making iNOS a significant target for therapeutic intervention.[3][4] this compound, a lignan isolated from Wikstroemia indica, has been identified as an inhibitor of NO production.[5][6] This protocol details the cell culture, experimental setup, and quantification of nitrite, a stable metabolite of NO, using the Griess reagent assay.[3][7][8] Additionally, it includes a representative signaling pathway and experimental workflow to guide researchers.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Macrophages play a central role in the inflammatory process, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they upregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS).[3][9][10] iNOS catalyzes the production of large amounts of nitric oxide (NO), which, while important for host defense, can lead to tissue damage when overproduced.[9] Consequently, inhibiting iNOS activity or expression is a promising strategy for developing anti-inflammatory agents.[11]

Lignans, a class of polyphenolic compounds found in plants, have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[12][13] Nortrachelogenin, a related lignan, has been shown to inhibit the production of inflammatory mediators like nitric oxide.[14][15] Specifically, it has been observed to decrease iNOS protein expression through a post-transcriptional mechanism.[14][15] this compound has been shown to inhibit nitric oxide production in LPS-activated RAW 264.7 macrophages with an IC50 value of 48.6 µM.[5]

This application note provides a detailed protocol for assessing the NO inhibitory potential of this compound using an in vitro cell-based assay.

Signaling Pathway of Nitric Oxide Production and Inhibition

The following diagram illustrates the signaling pathway leading to nitric oxide production in macrophages upon LPS stimulation and the proposed inhibitory point of this compound.

Caption: LPS-induced NO production and inhibition by this compound.

Experimental Workflow

The diagram below outlines the major steps of the nitric oxide inhibition assay.

Caption: Experimental workflow for the nitric oxide inhibition assay.

Experimental Protocol

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO2)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Cell Culture

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

Nitric Oxide Inhibition Assay

-